2-Cyano-6-isopropylpyridine

Übersicht

Beschreibung

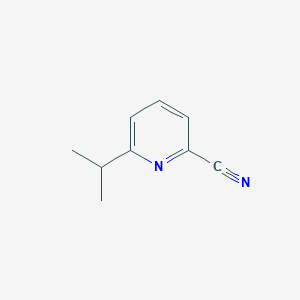

2-Cyano-6-isopropylpyridine is an organic compound with the molecular formula C₉H₁₀N₂ It is a derivative of pyridine, characterized by the presence of a cyano group at the second position and an isopropyl group at the sixth position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Cyano-6-isopropylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-isopropylpyridine with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically occurs under reflux conditions, facilitating the substitution of the chlorine atom with a cyano group.

Another method involves the direct alkylation of 2-cyanopyridine with isopropyl halides in the presence of a base such as potassium carbonate. This reaction can be carried out in polar aprotic solvents like acetonitrile, under elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors allows for precise control over reaction conditions, minimizing by-products and optimizing the purity of the final product. Catalysts and optimized reaction parameters are employed to achieve high selectivity and conversion rates.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyano-6-isopropylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The cyano group can be substituted by nucleophiles such as amines, leading to the formation of amides or other derivatives.

Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium cyanide, dimethyl sulfoxide, reflux conditions.

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Major Products

Amides: Formed from nucleophilic substitution of the cyano group.

Ketones/Alcohols: Resulting from the oxidation of the isopropyl group.

Amines: Produced by the reduction of the cyano group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Inhibitors of Calmodulin-Dependent Kinases

2-Cyano-6-isopropylpyridine has been identified as a lead compound in the development of selective inhibitors for calmodulin-dependent kinases (CaMKs), which are implicated in various diseases, including cancer and metabolic disorders. Research shows that derivatives of this compound exhibit potent inhibitory activity against CaMK1D, making them potential candidates for treating insulin resistance in obesity models. A study demonstrated that a specific derivative improved glucose control and insulin sensitivity in diet-induced obesity mice, indicating its therapeutic potential in metabolic diseases .

1.2 Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of pyridine derivatives, including this compound. These compounds have shown significant inhibition of COX-2 activity, a key enzyme in the inflammatory pathway. The IC50 values for certain derivatives were comparable to standard anti-inflammatory drugs like celecoxib, suggesting that these compounds could serve as effective anti-inflammatory agents .

Organic Synthesis Applications

2.1 Synthesis of Complex Molecules

This compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical transformations, including the formation of more complex heterocycles and functionalized pyridines. For instance, it has been utilized in the synthesis of macrocyclic inhibitors for hepatitis C virus, showcasing its utility in pharmaceutical chemistry .

2.2 Ligand Development

The compound has also been investigated for its role as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its application in catalysis and material science. Research indicates that pyridine derivatives can be used to promote dearomatization reactions, which are valuable for synthesizing novel organic frameworks .

Case Studies

3.1 Case Study: Calmodulin Kinase Inhibition

In a notable study, researchers synthesized various derivatives of this compound to evaluate their potency against CaMK1D. The results showed that modifications at specific positions on the pyridine ring significantly affected both potency and selectivity. The most promising derivative demonstrated an IC50 value of 0.008 µM against CaMK1D while maintaining low activity against off-target kinases, highlighting its potential as a therapeutic agent .

| Compound | CaMK1D IC50 (µM) | DAPK1 IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| 19 | 0.008 | 0.011 | 1.375 |

| 18 | 0.031 | 0.27 | 8.71 |

3.2 Case Study: Anti-inflammatory Activity

Another study assessed the anti-inflammatory activity of several pyridine derivatives, including those based on this compound. The derivatives were tested for COX-2 inhibition using carrageenan-induced paw edema models in rats, where they exhibited significant anti-inflammatory effects compared to standard treatments .

| Compound | COX-2 Inhibition IC50 (µM) | Comparison to Celecoxib |

|---|---|---|

| Compound A | 0.04 | Comparable |

| Compound B | 0.04 | Comparable |

Wirkmechanismus

The mechanism of action of 2-Cyano-6-isopropylpyridine depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The cyano group can interact with active sites of enzymes, while the isopropyl group can influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Cyanopyridine: Lacks the isopropyl group, making it less hydrophobic and potentially less selective in biological applications.

6-Isopropylpyridine: Lacks the cyano group, reducing its reactivity in nucleophilic substitution reactions.

Uniqueness

2-Cyano-6-isopropylpyridine is unique due to the combination of the cyano and isopropyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable scaffold in the synthesis of complex molecules and in the study of biochemical interactions.

Biologische Aktivität

2-Cyano-6-isopropylpyridine (CIPP) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of CIPP, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a cyano group at position 2 and an isopropyl group at position 6. Its structural formula can be represented as follows:

1. Calmodulin-Dependent Kinase Inhibition

Recent studies have highlighted the role of CIPP as a selective inhibitor of calmodulin-dependent kinases (CaMKs), which are crucial in various cellular processes, including insulin signaling. In vitro experiments demonstrated that CIPP exhibited a potent inhibitory effect on CaMK1D with an IC50 value of 0.008 μM, indicating its potential for restoring insulin sensitivity in obesity models .

| Compound | CaMK1D IC50 (μM) | DAPK1 IC50 (μM) | CK2α IC50 (μM) |

|---|---|---|---|

| CIPP | 0.008 | 0.011 | 1.54 |

2. Anti-inflammatory Effects

CIPP has also been investigated for its anti-inflammatory properties. Compounds derived from pyridine structures have shown significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. The IC50 values for COX-2 inhibition were comparable to those of established anti-inflammatory drugs like celecoxib .

The biological activity of CIPP can be attributed to its ability to modulate key signaling pathways involved in inflammation and metabolic regulation:

- Inhibition of CaMKs : By inhibiting CaMKs, CIPP may affect downstream signaling pathways that regulate glucose metabolism and insulin sensitivity.

- Suppression of Inflammatory Mediators : CIPP’s ability to inhibit COX-2 suggests it may reduce the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.

Case Study 1: Insulin Sensitivity Restoration

In a mouse model of diet-induced obesity, administration of CIPP resulted in improved insulin sensitivity, evidenced by reduced blood glucose levels post oral glucose tolerance tests (OGTT). This study utilized a dosing regimen that demonstrated the compound's efficacy without significant gastrointestinal side effects at lower concentrations .

Case Study 2: Anti-inflammatory Activity

In vivo studies using carrageenan-induced paw edema models showed that CIPP significantly reduced swelling compared to control groups. The molecular mechanisms involved decreased expression levels of inflammatory markers such as iNOS and COX-2, reinforcing its potential therapeutic applications in inflammatory diseases .

Eigenschaften

IUPAC Name |

6-propan-2-ylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7(2)9-5-3-4-8(6-10)11-9/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFCKUYJJATYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621302 | |

| Record name | 6-(Propan-2-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337904-76-4 | |

| Record name | 6-(Propan-2-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.